molecular formula C10H15B B1268071 2-Bromoadamantane CAS No. 7314-85-4

2-Bromoadamantane

Cat. No. B1268071
CAS RN: 7314-85-4
M. Wt: 215.13 g/mol
InChI Key: RCXJARRRXOPXBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromoadamantane and its derivatives involves several steps, including bromination, hydrolysis, oxidation, and reduction reactions. Yamaguchi et al. (1975) described the synthesis of 2-mono- and 2,4-di-substituted homoadamantane derivatives through photobromination, leading to the formation of e-2-bromohomoadamant-4-ene with high yields (Yamaguchi, Katsushima, & Kawanisi, 1975). Similarly, Alford et al. (1971) reported the unusual behavior of 2-methyladamantane during bromination, resulting in various brominated products (Alford, Grant, & Mckervey, 1971).

Molecular Structure Analysis

The molecular structure of 2-Bromoadamantane has been analyzed through various techniques, including X-ray studies and molecular dynamics simulations. For instance, studies on the inclusion complexes of 1-Bromoadamantane with cyclodextrins have provided insights into its molecular interactions and structure (Ivanov, Salvatierra, & Jaime, 1996).

Chemical Reactions and Properties

2-Bromoadamantane participates in various chemical reactions, including bromination, nucleophilic substitution, and catalytic hydrogenations. The reactivity and outcomes of these reactions are influenced by the unique structure of adamantane. Karim and Mckervey (1974) discussed the ionic bromination of protoadamantane, leading to the formation of 6-bromoprotoadamantane, showcasing the compound's reactivity (Karim & Mckervey, 1974).

Physical Properties Analysis

The physical properties of 2-Bromoadamantane, including its solution enthalpies and phase transitions, have been extensively studied. Martins et al. (2006) measured the solution enthalpies of 1-bromoadamantane in monoalcohols, providing valuable data on its thermodynamic properties (Martins, Nunes, Moita, & Leitão, 2006).

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application : 2-Bromoadamantane is used in the synthesis of substituted adamantanes and higher diamondoids . These derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
  • Method : The synthesis is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
  • Results : The results of this method have led to advances in the area of selective C–H functionalization .

2. Petroleum Chemistry

  • Application : 2-Bromoadamantane is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Method : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including dehydrogenation of adamantane itself, although this has proven to be challenging .
  • Results : Despite the challenges, minor amounts of dehydroadamantanes have been generated through laser-induced dehydrogenation of adamantane and alkyladamantanes .

3. Phenol Alkylation

  • Application : 2-Bromoadamantane is used in the alkylation of phenol .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The results or outcomes of this application were not provided in the source .

4. Synthesis of Anacardic Acid Derivatives

  • Application : 2-Bromoadamantane is used in the synthesis of anacardic acid derivatives for the treatment of cancer .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The results or outcomes of this application were not provided in the source .

5. Photocatalytic C–H Activation Methods

  • Application : 2-Bromoadamantane is used in developing photocatalytic C–H activation methods .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The results or outcomes of this application were not provided in the source .

6. Synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one

  • Application : 2-Bromoadamantane is used in the synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one .
  • Method : The method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
  • Results : The yield of this reaction is 48% .

7. Synthesis of Anacardic Acid Derivatives

  • Application : 2-Bromoadamantane is used in the synthesis of anacardic acid derivatives for the treatment of cancer .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The results or outcomes of this application were not provided in the source .

8. Photocatalytic C–H Activation Methods

  • Application : 2-Bromoadamantane is used in developing photocatalytic C–H activation methods .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The results or outcomes of this application were not provided in the source .

9. Synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one

  • Application : 2-Bromoadamantane is used in the synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one .
  • Method : The method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
  • Results : The yield of this reaction is 48% .

properties

IUPAC Name

2-bromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJARRRXOPXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316276
Record name 2-Bromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoadamantane

CAS RN

7314-85-4
Record name 2-Bromoadamantane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoadamantane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromotricyclo[3.3.1.13,7]decane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
I Tabushi, Y Aoyama, S Kojo, J Hamuro… - Journal of the …, 1972 - ACS Publications
… formed by inherent radical reaction was 1:1.68 if the ratio was extrapolated to time zero, while from 2-adamantanecarboxylic acid was obtained the corresponding 2-bromoadamantane …
Number of citations: 59 pubs.acs.org
LS Simonenko, AM Kotlyarov, SS Novikov - … of the Academy of Sciences of …, 1973 - Springer
… unexpected result was obtained when the reaction was run in nonpolar solvents (n-pentane, isooctane), where the main component of the obtained mixture was 2-bromoadamantane (2-…
Number of citations: 3 link.springer.com
RJ Waltman, AC Ling, J Bargon - The Journal of Physical …, 1982 - ACS Publications
… Experimental Section 2-Bromoadamantane, cyclopentane, … 2Bromoadamantane was purified via recrystallization from … M solution of 2-bromoadamantane in either cyclopentane or …
Number of citations: 7 pubs.acs.org
PJ Kropp, GS Poindexter, NJ Pienta… - Journal of the …, 1976 - ACS Publications
Competing ionicand radical photobehavior has been observed for a number of alkyl halides. Irradiation of 1-iodonorbornane (la) in a variety of media afforded predominantly the …
Number of citations: 131 pubs.acs.org
M Oki, H Ikeda, S Toyota - Bulletin of the Chemical Society of Japan, 1998 - journal.csj.jp
… Indeed, 2bromoadamantane is believed to give products … We selected this 2-bromoadamantane for our study because … In addition, because 2-bromoadamantane can be assumed to …
Number of citations: 9 www.journal.csj.jp
I Tabushi, Y Aoyama - The Journal of Organic Chemistry, 1973 - ACS Publications
… By the protoadamantane route was prepared l-ethyl-2-bromoadamantane (23). … , especially for l-cyano-2bromoadamantane, where a deviation as large as 0.35 ppm was observed. …
Number of citations: 29 pubs.acs.org
P Negrier, M Barrio, JL Tamarit… - The Journal of Physical …, 2014 - ACS Publications
The polymorphism of two 2-X-adamantane derivatives, X = Cl, X = Br, has been studied by X-ray powder diffraction and normal- and high-pressure (up to 300 MPa) differential scanning …
Number of citations: 33 pubs.acs.org
Y Aoyama - 1974 - repository.kulib.kyoto-u.ac.jp
… of 22 with etheral hydrogen bromide resulted in the formation of 1-ethyl-2-bromoadamantane … gave 100 mg (69 %) of 1-carboxy-2-bromoadamantane (5) as an oil, which was dissolved …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
AC Udding, J Strating, H Wynberg - Tetrahedron Letters, 1968 - Elsevier
… b) Bromine added to I in carbontetrachloride solution at roomtemperature to give 2,4-dibromoadamantane and a small amount of 2-bromoadamantane. Formula III shows that three …
Number of citations: 45 www.sciencedirect.com
RJ Abraham, J Fisher - Magnetic resonance in chemistry, 1985 - Wiley Online Library
… Since the ‘H NMR spectrum of 2 bromoadamantane at 100Mz is only partially resolved, we recorded the spectrum at 400MHz in an attempt to clarify and confirm the chemical shift …

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